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Hopane-3beta,22-diol

Cat. No.: B1161491
CAS No.: 22149-65-1
M. Wt: 444.7 g/mol
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Description

Historical Context and Discovery within Biogeochemistry

The study of hopanoids is deeply rooted in the field of organic geochemistry. These molecules were first identified as "molecular fossils" or biomarkers in ancient sediments and petroleum deposits before their biological precursors were widely recognized in living organisms. Their robust pentacyclic carbon skeleton is highly resistant to degradation over geological timescales, making them invaluable for deciphering past ecological and environmental conditions. The discovery that hopanoids are synthesized by a wide range of bacteria revolutionized the interpretation of the geologic record, providing a means to trace the presence and activity of microbial life through Earth's history.

Overview of Hopanoid Diversity and Classification in Scholarly Discourse

Hopanoids exhibit remarkable structural diversity. They are all based on the hopane (B1207426) skeleton, a pentacyclic structure composed of four six-membered rings and one five-membered ring. The classification of hopanoids is primarily based on the functionalization of this core structure. Variations include the presence of double bonds (hopenes), hydroxyl groups (hopanols), and extended side chains, such as in the bacteriohopanepolyols (BHPs). These structural modifications are often specific to the producing organism and the environmental conditions, further enhancing their utility as biomarkers.

Positioning Hopane-3beta,22-diol within the Broader Hopanoid Research Landscape

This compound is a specific hopanol characterized by the presence of hydroxyl groups at the C-3 and C-22 positions, with the hydroxyl group at C-3 in the beta configuration. This compound has been identified as a natural product in various organisms, including the plant Iodes cirrhosa and the fir tree Abies mariesii. chemfaces.commedchemexpress.com Its presence is not limited to the plant kingdom; it has also been identified in the fungal kingdom, specifically in the fungus Aspergillus fumigatus, where it serves as a precursor in the biosynthesis of fumihopaside A. uniprot.orgsecondarymetabolites.org

The scientific interest in this compound stems from its role in biosynthetic pathways and its potential as a biomarker. Research has shown that this compound can be synthesized in cell-free systems from bacteria like Acetobacter pasteurianum through the cyclization of (RS)-2,3-epoxy-2,3-dihydro-squalene. chemfaces.comnih.gov This demonstrates that bacterial enzymatic systems can produce 3-hydroxyhopanoids, which are not typically found in these bacteria, from an unnatural substrate. chemfaces.comnih.gov This non-specific biosynthesis provides insights into the evolutionary and mechanistic aspects of triterpene cyclases. nih.gov

In Aspergillus fumigatus, the biosynthesis of the hopane-type triterpenoid (B12794562) glycoside, fumihopaside A, begins with the cyclization of (3S)-oxidosqualene to form 21-beta-H-hopane-3-beta,22-diol, catalyzed by the squalene (B77637) hopane cyclase AfumA. uniprot.org This positions this compound as a key intermediate in the production of a compound that contributes to the thermotolerance and UV resistance of the fungus. uniprot.org

The study of this compound and its derivatives contributes to a deeper understanding of the diversity, biosynthesis, and ecological roles of hopanoids. Its occurrence in both plant and fungal species, as well as its formation through bacterial enzymes, highlights the complex distribution and evolutionary history of hopanoid biosynthesis.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C30H52O2 medchemexpress.comxcessbio.com
Molecular Weight 444.73 g/mol medchemexpress.comxcessbio.com
CAS Number 22149-65-1 medchemexpress.comxcessbio.com
Appearance Powder chemfaces.cn

Identified Natural Sources of this compound

OrganismKingdomSource Reference
Iodes cirrhosaPlantae chemfaces.com
Abies mariesiiPlantae medchemexpress.comxcessbio.com
Aspergillus fumigatusFungi uniprot.orgsecondarymetabolites.org

Key Research Findings on the Biosynthesis of this compound

Research AreaKey FindingOrganism/System StudiedSource Reference
Enzymatic Synthesis Transformation of (RS)-2,3-epoxy-2,3-dihydro-squalene to this compound.Cell-free system from Acetobacter pasteurianum chemfaces.comnih.gov
Fungal Biosynthesis Serves as a precursor for fumihopaside A, formed by the cyclization of (3S)-oxidosqualene.Aspergillus fumigatus uniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O2 B1161491 Hopane-3beta,22-diol CAS No. 22149-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXMEOWJVTJJE-DTXRQUTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Hopanoids

Elucidation of Squalene-Hopene Cyclase (SHC) Mediated Biosynthesis

The central step in hopanoid biosynthesis is the cyclization of a linear C30 isoprenoid precursor, a reaction catalyzed by the squalene-hopene cyclase (SHC) family of enzymes. This process is one of the most complex single-step enzymatic reactions known in biochemistry. nih.gov

In most prokaryotes, hopanoid biosynthesis is an oxygen-independent process. nih.gov The key enzyme, squalene-hopene cyclase (SHC), directly catalyzes the polycyclization of squalene (B77637). nih.gov This reaction involves the formation of five rings, the alteration of 13 covalent bonds, and the creation of nine stereo centers. nih.gov The process is initiated by the protonation of a terminal double bond of squalene, which triggers a cascade of ring closures to form the pentacyclic hopane (B1207426) skeleton. The reaction is typically terminated by the deprotonation of the C22 carbocation by a water molecule, yielding one of two primary C30 hopanoid products: diploptene (B154308) (hop-22(29)-ene) or diplopterol (B1670745) (hopan-22-ol). nih.govebi.ac.uk The ratio of these products can vary between different bacterial species. ebi.ac.uk

The common C30 hopanoid, diplopterol (hopan-22-ol), is a direct precursor for more complex hopanoids. However, the pathway to hopane-3beta,22-diol can differ significantly from the canonical prokaryotic route. While bacterial SHC utilizes squalene, some pathways can utilize an oxygenated form, 2,3-oxidosqualene, which is the standard precursor for eukaryotic sterol synthesis. nih.govnih.gov

A well-characterized pathway for the direct synthesis of this compound exists in the fungus Aspergillus fumigatus. In this organism, a specific squalene-hopene cyclase, AfumA, catalyzes the cyclization of (3S)-oxidosqualene, not squalene. uniprot.org This use of an oxygenated precursor results in the direct formation of the hopane core with hydroxyl groups at both the C-3 and C-22 positions, yielding 21-beta-H-hopane-3-beta,22-diol. uniprot.org This represents a hybrid mechanism, combining features of both prokaryotic hopanoid and eukaryotic sterol synthesis.

Interestingly, cell-free extracts from certain bacteria have demonstrated the ability to convert the unnatural substrate 2,3-epoxy-squalene into hopane-3-alpha,22-diol and hopane-3-beta,22-diol, indicating that bacterial SHC enzymes can process this oxygenated substrate if it is available. chemfaces.com

Squalene Cyclization Mechanisms in Prokaryotes

Genetic and Genomic Approaches to Hopanoid Biosynthesis

Genomic studies have been instrumental in identifying and characterizing the genes responsible for the production and modification of hopanoids.

In most hopanoid-producing bacteria, the genes for biosynthesis are organized in a conserved hpn (hopanoid production) operon. nih.gov The cornerstone of this operon is the shc gene (sometimes referred to as hpnF), which encodes the squalene-hopene cyclase. oup.com

The hpn operon also contains a suite of genes responsible for subsequent modifications to the C30 hopane core:

Squalene Synthesis: Some bacteria lack the typical squalene synthase (sqs) and instead use a set of genes within the hpn operon, hpnC, hpnD, and hpnE, for an alternative squalene synthesis pathway. wikipedia.org

Side Chain Elongation: The genes hpnG and hpnH are required for the addition of a C5 ribosyl side chain to the C30 core, forming C35 bacteriohopanepolyols (BHPs). wikipedia.org

Core Methylation: The gene hpnP encodes the hopanoid C2 methyltransferase, a radical SAM enzyme that adds a methyl group to the A-ring of the hopanoid structure. nih.gov Similarly, the hpnR gene is responsible for methylation at the C-3 position. nih.govwikipedia.org

In contrast, the biosynthesis of this compound in Aspergillus fumigatus is governed by a different gene cluster. The key gene is afumA, which encodes the specific cyclase that produces the diol from oxidosqualene. uniprot.org This cluster also includes afumB, a cytochrome P450 monooxygenase that performs further oxidations on the this compound molecule, and afumC, a glycosyltransferase that adds a sugar moiety to create the final product, fumihopaside A. uniprot.org

Table 1: Key Genes in Hopanoid Biosynthesis

GeneEnzymeFunctionOrganism ExampleReference
shc (hpnF)Squalene-Hopene CyclaseCyclizes squalene to diploptene/diplopterolRhodopseudomonas palustris nih.gov
hpnPHopanoid C2 MethyltransferaseMethylates hopanoid A-ring at C-2 positionRhodopseudomonas palustris nih.gov
hpnRHopanoid C3 MethylaseMethylates hopanoid A-ring at C-3 positionMethylococcus capsulatus wikipedia.org
hpnHAdenosylhopane SynthaseAdds adenosine (B11128) to form C35 hopanoidsRhodopseudomonas palustris wikipedia.org
afumASqualene Hopene CyclaseCyclizes (3S)-oxidosqualene to this compoundAspergillus fumigatus uniprot.org

The production of hopanoids is not static but is regulated in response to various environmental stimuli, suggesting their role in adaptation to stress. In the model organism Rhodopseudomonas palustris, hopanoid production has been linked to membrane integrity and pH homeostasis. nih.gov While the total amount of hopanoids may not change dramatically, the relative abundance of modified hopanoids, such as methylated forms, can increase significantly under pH stress. nih.gov

In Aspergillus fumigatus, the gene cluster responsible for producing fumihopaside A, which has this compound as its core structure, is linked to stress tolerance. The production of this hopanoid glucoside enhances the fungus's tolerance to high temperatures and UV radiation, highlighting a specific protective function for this biosynthetic pathway. uniprot.org

Identification and Characterization of Genes Involved (e.g., hpnP for Methylation)

Biosynthesis in Diverse Microbial Lineages

The ability to synthesize hopanoids is widespread but not universal across the bacterial domain. It has been identified in diverse phyla, including Proteobacteria, Cyanobacteria, Acidobacteria, Planctomycetes, and sulfate-reducing bacteria like Desulfovibrio. researchgate.netnih.govvliz.be This scattered distribution suggests a complex evolutionary history involving vertical inheritance and horizontal gene transfer.

While many bacteria produce C30 and C35 hopanoids, the most clearly defined biosynthetic pathway for this compound has been identified in a eukaryote, the fungus Aspergillus fumigatus. uniprot.org this compound has also been isolated from various plants, including Iodes cirrhosa and Abies mariesii. chemfaces.comtargetmol.com It is plausible that the compound is produced by endophytic fungi or bacteria residing within the plant tissues, which may possess similar biosynthetic pathways to the one found in A. fumigatus.

Table 2: Examples of Hopanoid-Producing Organisms

OrganismLineageKey Hopanoid(s) MentionedReference
Rhodopseudomonas palustrisAlphaproteobacteriaDiplopterol, Bacteriohopanetetrol (B1250769), 2-Me-BHPs nih.gov
Acidobacteria (Subdivision 1)AcidobacteriotaBacteriohopanepolyols (BHPs) nih.gov
Desulfovibrio bastiniiDeltaproteobacteriaDiploptene, Bacteriohopanetetrol researchgate.net
Aspergillus fumigatusFungi (Eukaryota)This compound, Fumihopaside A uniprot.org
Iodes cirrhosaPlant (Eukaryota)This compound (isolated from) chemfaces.com

Bacterial Producers: Alphaproteobacteria, Cyanobacteria, Methanotrophs, Sulfate-Reducing Bacteria

Hopanoid production is widespread but not universal among bacteria, with an estimated 10% of species possessing the necessary genes. nih.govcaltech.edu Several major bacterial groups are well-documented producers.

Alphaproteobacteria : This class is a significant source of hopanoids. mdpi.comresearchgate.net The anoxygenic phototroph Rhodopseudomonas palustris produces 2-methyl bacteriohopanepolyols (BHPs). wikipedia.org Genetic analysis suggests that the gene for C-2 methylation, hpnP, may have originated in Alphaproteobacteria and was later acquired by other groups like Cyanobacteria through horizontal gene transfer. wikipedia.org Studies have also identified the shc gene in various members of the Rhizobiales order, such as Methylobacterium species, and in Rhodomicrobium species, confirming their role as hopanoid producers. researchgate.netpnas.org

Cyanobacteria : For a long time, 2-methylhopanoids were considered specific biomarkers for cyanobacteria. pnas.orgfrontiersin.org While it is now known that other bacteria also produce these compounds, cyanobacteria remain significant sources, particularly in terrestrial environments. wikipedia.orgfrontiersin.org Hopanoid production is a conserved trait among non-heterocyst-forming marine cyanobacterial diazotrophs (nitrogen-fixers), where the lipids are thought to lower the membrane's permeability to extracellular oxygen, thereby protecting the oxygen-sensitive nitrogenase enzyme. nih.govnih.gov

Methanotrophs : Aerobic methanotrophic bacteria, particularly Type I and Type X methanotrophs, are known producers of C-3 methylated hopanoids. nih.gov These compounds, when found in sediments with a significant 13C-depletion, are used as biomarkers for aerobic methotrophy. nih.gov The gene responsible for this C-3 methylation, hpnR, has been identified in species like Methylococcus capsulatus. frontiersin.org The psychrotolerant methanotroph Methylovulum psychrotolerans adapts to cold by increasing the production of unsaturated hopanoids. frontiersin.org

Sulfate-Reducing Bacteria (SRB) : Once thought to be restricted to aerobic or microaerophilic bacteria, hopanoid biosynthesis has been confirmed in strictly anaerobic sulfate-reducing bacteria of the genus Desulfovibrio. nih.govnih.govoup.com Pure cultures of Desulfovibrio have been shown to produce high concentrations of non-extended and extended bacteriohopanoids, including bacteriohopanetetrol and aminobacteriohopanetriol. nih.govnih.gov This discovery is significant as it provides a source for hopanoids in anoxic environments, challenging their use as exclusive indicators for oxygenated settings. nih.govscispace.com However, studies indicate that hopanoid production is common but not obligatory within the Desulfovibrio genus. nih.govscispace.com

Table 1: Hopanoid Production in Key Bacterial Groups

Bacterial Group Example Species Key Hopanoids Produced References
Alphaproteobacteria Rhodopseudomonas palustris 2-methyl bacteriohopanepolyols (BHPs) wikipedia.org
Methylobacterium sp. 2-methylhopanoids pnas.org
Cyanobacteria Nostoc punctiforme 2-methylhopanoids, Bacteriohopanepolyols researchgate.net
Marine non-heterocystous diazotrophs Hopanoids (general) nih.govnih.gov
Methanotrophs Methylococcus capsulatus 3-methylhopanoids frontiersin.orgnih.gov
Methylovulum psychrotolerans Diplopterol, Unsaturated C32 hopanols frontiersin.org
Sulfate-Reducing Bacteria Desulfovibrio bastinii Diploptene, Bacteriohopanetetrol, Aminobacteriohopanetriol nih.govoup.com

Fungal Biosynthesis of Hopane-Type Triterpenoids (e.g., Aspergillus fumigatus)

While less common than in bacteria, hopanoid biosynthesis occurs in some fungi, often through horizontally acquired genes. researchgate.net The opportunistic human pathogen Aspergillus fumigatus produces a rare hopane-type triterpenoid (B12794562) glycoside, fumihopaside A, which helps protect the fungus against heat and UV stress. uniprot.orgnih.gov The biosynthesis of this compound involves the specific intermediate This compound . uniprot.orgsecondarymetabolites.org

The pathway is mediated by a dedicated gene cluster. uniprot.orgnih.gov The first step is the cyclization of 3S-oxidosqualene by a fungal squalene hopane cyclase, AfumA, which directly produces the hopene 21-beta-H-hopane-3-beta,22-diol . uniprot.org Subsequently, the cytochrome P450 monooxygenase, AfumB, hydroxylates this intermediate at the C-24 position and performs oxidations at C-30. uniprot.org The final step involves the glycosyltransferase AfumC, which adds a glucose moiety to the C-24 position to yield fumihopaside A. uniprot.org

Table 2: Biosynthetic Pathway of Fumihopaside A in Aspergillus fumigatus

Step Precursor Enzyme (Gene) Product References
1 3S-Oxidosqualene Squalene hopane cyclase (AfumA) 21-beta-H-hopane-3-beta,22-diol uniprot.org
2 21-beta-H-hopane-3-beta,22-diol Cytochrome P450 (AfumB) C-24 hydroxylated & C-30 oxidized intermediate uniprot.org

Other Biological Sources of Hopanoids

Beyond bacteria and fungi, hopanoid-like molecules are found in a surprising range of other organisms.

Plants and Ferns : Hopanoids have been isolated from various plants, including tropical trees of the genus Hopea, from which the compounds derive their name. wikipedia.org They are also found in lichens, bryophytes, grasses, and ferns. wikipedia.orgnih.gov Some ferns from the Polypodiales order possess a squalene-hopene cyclase (SHC) enzyme, likely acquired from bacteria, that produces the C30 hopanoid diplopterol. nih.gov

Acidobacteria : This bacterial phylum is a major source of hopanoids in certain environments, such as acidic peatlands. mdpi.comfrontiersin.org Analysis of numerous Acidobacteria strains shows that those in subdivisions 1 and 3 consistently produce bacteriohopanepolyols (BHPs) and/or C30 hopenes. frontiersin.org The genome of 'Candidatus Koribacter versatilis' contains genes for both hopanoid synthesis (shc) and methylation (hpnP, hpnR), indicating a capacity to produce methylated hopanoids. frontiersin.org

Other Fungi : In addition to A. fumigatus, hopanoids have been isolated from other fungal genera. Species of Aschersonia and Hypocrella are known to produce hopanoids like zeorin (B1682420) and 3beta-acetoxy-15alpha,22-dihydroxyhopane. zfin.orgebi.ac.uk

Table 3: Examples of Other Biological Sources of Hopanoids

Source Type Specific Example Hopanoids Mentioned References
Plants Hopea genus (tropical trees) Hopanoid compounds (general) wikipedia.org
Ferns Polypodiales order Diplopterol nih.gov
Lichens General Hopanoids wikipedia.orgnih.gov
Bacteria (Other) Acidobacteria (Subdivisions 1 & 3) Bacteriohopanepolyols (BHPs), C30 hopenes frontiersin.org

| Fungi (Other) | Aschersonia sp., Hypocrella sp. | Zeorin, 3beta-acetoxy-15alpha,22-dihydroxyhopane | zfin.orgebi.ac.uk |

Ecological and Physiological Significance of Hopanoids in Microorganisms and Ecosystems

Role in Microbial Adaptation to Environmental Stressors

Hopanoids are integral to the ability of bacteria to withstand a variety of environmental challenges. numberanalytics.comresearchgate.net They modulate the physical properties of bacterial membranes, enhancing their resilience against stressors such as extreme pH, temperature fluctuations, and osmotic stress. nih.govresearchgate.net

Hopanoids play a critical role in maintaining membrane integrity and supporting pH homeostasis, particularly in acidic or alkaline environments. nih.gov It is believed that hopanoids decrease membrane permeability, which helps to prevent the leakage of ions, including protons, across the cell membrane. nih.gov This function is crucial for bacteria that inhabit low-pH environments. biorxiv.org

Studies on various bacteria have demonstrated the importance of hopanoids in acid tolerance. For instance, in Rhodopseudomonas palustris TIE-1, a hopanoid-deficient mutant showed a severe growth defect and significant morphological damage when grown under acidic (and alkaline) conditions. nih.gov While the total amount of hopanoids did not change in response to pH shock, the abundance of methylated hopanoids increased, suggesting that specific hopanoid derivatives are particularly important for pH homeostasis. nih.gov Similarly, in Burkholderia cenocepacia, hopanoid production is required for tolerance to low pH. biorxiv.org The ordering effect of hopanoids on lipid A, a major component of the outer membrane of Gram-negative bacteria, is thought to be a key mechanism. Lipid A can become less fluid at low pH, and hopanoids like diplopterol (B1670745) can counteract this change, thereby preserving membrane integrity. pnas.org

Table 1: Role of Hopanoids in pH Stress Response in Different Bacteria

Bacterial Species Observation Reference
Rhodopseudomonas palustris TIE-1 Hopanoid-deficient mutants exhibit severe growth defects and morphological damage at low and high pH. Increased abundance of methylated hopanoids is observed under pH stress. nih.gov
Burkholderia cenocepacia Hopanoid production is essential for tolerance to low pH. biorxiv.org
Zymomonas mobilis Hopanoid abundance is critical for acid tolerance. biorxiv.org

Hopanoids contribute to the thermal adaptation of bacterial membranes by modulating their fluidity. mdpi.com At high temperatures, which increase membrane fluidity, hopanoids help to make the membrane more rigid and ordered. asm.org This stabilizing effect is crucial for the survival of thermophilic bacteria. For example, the thermophilic bacterium Alicyclobacillus acidocaldarius synthesizes significantly more hopanoids at 65°C than at 60°C. mdpi.com In Frateuria aurantia, hopanoid content also increases with rising growth temperature. researchgate.net

Conversely, in response to cold stress, some bacteria adapt by increasing the unsaturation of their hopanoids. nih.gov In the psychrotolerant methanotroph Methylovulum psychrotolerans, the proportion of unsaturated hopanoids increased as the growth temperature decreased from 20°C to 4°C. nih.gov This suggests a novel mechanism for maintaining membrane fluidity at low temperatures, complementing the more commonly observed increase in unsaturated fatty acids. nih.gov

Table 2: Hopanoid Response to Temperature Stress

Organism Temperature Condition Hopanoid Response Reference
Alicyclobacillus acidocaldarius High Temperature (above 50°C) Increased hopanoid content mdpi.comresearchgate.net
Frateuria aurantia High Temperature Increased hopanoid content and functionalization researchgate.net
Methylovulum psychrotolerans Low Temperature (4°C) Increased percentage of unsaturated hopanoids nih.gov

Hopanoids are also crucial for bacterial adaptation to other significant environmental stressors, including low oxygen levels, high osmolarity, and desiccation. nih.govresearchgate.net In the nitrogen-fixing bacterium Frankia, hopanoids are found in the membranes of vesicles that are specialized for nitrogen fixation and are thought to restrict the entry of oxygen, thereby protecting the oxygen-sensitive nitrogenase enzyme. wikipedia.org

Extended hopanoids, in particular, have been shown to be important for withstanding high osmotic stress. nih.gov In Bradyrhizobium diazoefficiens, mutants unable to produce extended hopanoids (C35 hopanoids) exhibit growth defects under high osmolarity and are unable to grow in low-oxygen conditions. nih.govcaltech.edu These conditions are relevant to their symbiotic relationship with legumes, as the environment within the root nodule is characterized by low oxygen and elevated osmolarity. nih.govcaltech.edu The presence of hopanoids, especially extended hopanoids, appears to be a key adaptation for survival in such niches. nih.govresearchgate.net Furthermore, hopanoids have been implicated in resistance to desiccation, as seen in the cyanobacterium Nostoc punctiforme, where they are abundant in stress-associated resting cells called akinetes. nih.govwikipedia.org

Response to Temperature Fluctuations and Thermal Stress

Functional Importance in Microbial Interactions and Community Dynamics

Beyond individual cell adaptation, hopanoids play a significant role in how bacteria interact with other organisms and form communities. elsevier.es

Hopanoids are particularly important in the context of plant-bacteria symbioses, especially in the rhizosphere, the zone of soil surrounding a plant's roots. nih.govcarnegiescience.educaltech.educaltech.edu Hopanoid-producing bacteria are abundant in these environments. nih.gov The role of hopanoids has been extensively studied in the symbiosis between rhizobia bacteria and leguminous plants. researchgate.netcarnegiescience.edu

In these relationships, rhizobia infect the plant roots and form nodules where they fix atmospheric nitrogen into a form the plant can use. carnegiescience.edu This process occurs in the stressful environment of the symbiosome space within the nodule, which is characterized by low pH, low oxygen, and high osmolarity. nih.gov Hopanoids are critical for rhizobial survival and function in this environment. nih.gov For example, in the symbiosis between Bradyrhizobium species and tropical legumes, hopanoids are important for maintaining a chronic infection. nih.gov Some rhizobia, like Bradyrhizobium, produce a unique lipid called hopanoid-lipid A (HoLA), where the hopanoid is covalently attached to lipid A, which is thought to enhance membrane stability and stress tolerance. nih.govpnas.org

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Hopanoids have been implicated in the formation and integrity of these communities. numberanalytics.com By modulating membrane properties, hopanoids can influence the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.comfrontiersin.org

The presence of hopanoids can affect the function of membrane-associated proteins, some of which are involved in signaling pathways that control biofilm development, such as quorum sensing. numberanalytics.comelsevier.es Although the precise mechanisms are still being elucidated, it is thought that hopanoids contribute to the structural integrity of the biofilm and the resistance of the embedded bacteria to environmental stresses and antimicrobial agents. numberanalytics.comasm.org In some bacteria, hopanoids are associated with the formation of functional membrane microdomains (FMMs), which are analogous to lipid rafts in eukaryotes and are involved in localizing proteins for processes like biofilm formation. asm.org

Hopanoids in Plant-Bacteria Symbioses (e.g., Rhizosphere)

Evolutionary Context of Hopanoid Function in Prokaryotes

Hopanoids, including Hopane-3beta,22-diol, are pentacyclic triterpenoids that play a crucial role in the structure and function of bacterial membranes. Their evolutionary significance is underscored by their extensive and ancient molecular fossil record, which provides insights into the early history of life and environmental conditions on Earth.

The biosynthesis of hopanoids is a key feature that distinguishes them from sterols, their functional analogues in eukaryotes. Hopanoid synthesis is an oxygen-independent process, a critical adaptation for early life in an anoxic world. pnas.orgresearchgate.net The cyclization of squalene (B77637) to form the hopene skeleton is catalyzed by the enzyme squalene-hopene cyclase (SHC). researchgate.netwikipedia.org This is in contrast to sterol synthesis, which requires molecular oxygen for the cyclization of oxidosqualene by the enzyme oxidosqualene cyclase (OSC). peercommunityin.org This fundamental difference suggests that the ability of organisms to form ordered membrane domains could have evolved before the rise of atmospheric oxygen. pnas.org

The evolutionary relationship between SHC and OSC is complex. Phylogenetic analyses suggest that these enzymes diverged from a common ancestor. caltech.edu One evolutionary model proposes that SHC is the more ancient enzyme and that OSCs evolved from SHCs. peercommunityin.org This is supported by the more limited product diversity of SHCs, which primarily synthesize diploptene (B154308) and diplopterol (hopan-22-ol), compared to the wider array of sterols produced by OSCs. caltech.edu An alternative hypothesis suggests that the last eukaryotic common ancestor (LECA) may have possessed both enzymes, having acquired them from bacteria, and could therefore synthesize both hopanoids and sterols. peercommunityin.org This would imply that the LECA could have been a facultative aerobe, using hopanoids as sterol substitutes in anaerobic environments. peercommunityin.org

The geological record is rich with hopanes, the diagenetic products of hopanoids, which serve as molecular fossils, or biomarkers, for the presence of bacteria. wikipedia.orgasmblog.org These molecular fossils have been detected in sedimentary rocks dating back as far as 2.7 billion years. asmblog.org The presence of specific hopanoid derivatives, such as 2-methylhopanoids, has been particularly significant in interpreting past ecosystems. For a long time, 2-methylhopanes were considered biomarkers for cyanobacteria and, by extension, for oxygenic photosynthesis. asm.org However, more recent research has shown that the gene responsible for 2-methylation (hpnP) is widespread not only in cyanobacteria but also in Alphaproteobacteria, complicating this direct link. nih.gov In fact, phylogenetic analysis suggests the gene originated in Alphaproteobacteria and was later acquired by cyanobacteria through horizontal gene transfer. wikipedia.org

The distribution of hopanoid biosynthesis among prokaryotes is widespread, with an estimated 10% of sequenced bacterial genomes containing the shc gene. wikipedia.org This capability is found in diverse bacterial phyla, including Proteobacteria, Cyanobacteria, and Acidobacteria. wikipedia.orgnih.gov Hopanoids have been identified in aerobes, facultative anaerobes, and even strict anaerobes, indicating their functional importance across a wide range of metabolic strategies and environments. oup.comresearchgate.net For instance, the anaerobic bacteria Geobacter metallireducens and Geobacter sulfurreducens have been shown to produce a range of hopanoids. oup.com While hopanoids are prevalent in bacteria, they have not been detected in Archaea. wikipedia.org

The function of hopanoids as membrane rigidifiers is a key aspect of their evolutionary success, providing stability and reducing permeability in a manner analogous to sterols in eukaryotes. wikipedia.orgmdpi.com This function is crucial for bacteria to adapt to various environmental stresses, including extremes of temperature, pH, and osmotic pressure. mdpi.comresearchgate.net For example, in the cyanobacterium Nostoc punctiforme, the absence of hopanoids impairs growth at high temperatures. researchgate.net Conversely, at low temperatures, the lack of hopanoids can lead to faster growth, consistent with their role in increasing membrane rigidity. researchgate.net The methylation of hopanoids at the C-2 position has been shown to further increase membrane rigidity in native bacterial membranes. elifesciences.org

The evolutionary history of hopanoids is also intertwined with major biogeochemical cycles. High abundances of 2-methylhopanes in the geological record have been linked to significant climatic and biogeochemical perturbations, such as Oceanic Anoxic Events (OAEs) and the Permo-Triassic boundary. asmblog.orgnih.gov It has been speculated that these enrichments may reflect expansions of Alphaproteobacteria involved in the marine nitrogen cycle during times of environmental stress. nih.gov Furthermore, hopanoids have been found to play a role in nutrient storage, specifically in the formation of cyanophycin granules in the resting cells (akinetes) of Nostoc punctiforme. researchgate.net This suggests a potential link between hopanoid production and nutrient cycling disruptions recorded in the rock record. researchgate.net

Horizontal gene transfer (HGT) has played a significant role in the evolutionary dissemination of hopanoid biosynthesis. The acquisition of the shc gene by the fission yeast Schizosaccharomyces japonicus from a bacterial source is a clear example. figshare.comresearchgate.net This transfer allowed the yeast to produce hopanoids, enabling it to thrive in anoxic conditions where sterol synthesis is not possible. figshare.comresearchgate.net This demonstrates how the acquisition of a prokaryotic metabolic pathway can drive significant lifestyle innovation in a eukaryote. figshare.comresearchgate.net

Table 1: Key Genes in Hopanoid Biosynthesis and Their Evolutionary Significance

Gene Enzyme Function Evolutionary Significance
shc Squalene-hopene cyclase Catalyzes the oxygen-independent cyclization of squalene to form diploptene. researchgate.netwikipedia.org Considered the ancestral enzyme for polycyclic triterpene synthesis; its presence in a genome indicates the potential for hopanoid production. peercommunityin.org
hpnP Hopanoid C2 methyltransferase Adds a methyl group to the C-2 position of the hopanoid A-ring. wikipedia.orgnih.gov The resulting 2-methylhopanoids are important biomarkers in the geological record; the gene is thought to have originated in Alphaproteobacteria and been transferred to Cyanobacteria via HGT. wikipedia.orgnih.gov
hpnH Adenosylhopane synthase Adds an adenosine (B11128) group to diploptene to form adenosylhopane, a precursor for extended hopanoids. wikipedia.orgresearchgate.net This step leads to the formation of C35 bacteriohopanepolyols, which have distinct functions and diagenetic fates. researchgate.net
hpnR Hopanoid C3 methyltransferase Methylates the C-3 position of the hopanoid A-ring. wikipedia.org Creates another geostable modification, adding to the diversity of hopanoid biomarkers. wikipedia.org

Table 2: Timeline of Key Evolutionary Events Related to Hopanoids

Geological Eon/Era/Period Approximate Time Event Significance
Archean Eon 2.7 billion years ago Oldest hopane (B1207426) molecular fossils found in sedimentary rocks. asmblog.org Indicates the presence of bacteria and the antiquity of hopanoid biosynthesis.
Proterozoic Eon 1.6 billion years ago First appearance of 2-methylhopanes in the rock record. elifesciences.org Suggests the emergence of specific bacterial groups, potentially linked to early oxygenation events.
Phanerozoic Eon Permo-Triassic Boundary, Oceanic Anoxic Events High relative abundances of 2-methylhopanes. nih.gov Correlates with major environmental perturbations and potential shifts in microbial communities, particularly Alphaproteobacteria. nih.gov

Geochemical and Paleoenvironmental Applications of Hopane 3beta,22 Diol As a Biomarker

Hopanoid-Derived Biomarkers for Source Organism Identification

The structural diversity of hopanoids, including hopane-3beta,22-diol, allows for the tracing of specific bacterial contributions to sedimentary organic matter. This specificity is foundational to their use in distinguishing different microbial inputs.

Tracing Specific Bacterial Groups (e.g., Methanotrophs, Anammox Bacteria, SRB)

Bacteriohopanepolyols (BHPs), the biological precursors to hopanoids found in sediments, are synthesized by a wide array of bacteria, and their specific structures can be linked to particular bacterial groups. ncl.ac.ukresearchgate.net This allows for their use as biomarkers for bacterial populations and processes. researchgate.net

Methanotrophs: Aerobic methane-oxidizing bacteria (methanotrophs) are known producers of various BHPs. nih.govplos.org While initially, 3-methyl-BHPs were considered potential indicators of methanotrophy, it was later found that other bacteria also possess the genes for this methylation. nih.govplos.org However, 3-methyl hopanoids in marine sediments with depleted carbon isotope signatures are still often attributed to methanotrophs. nih.govplos.org A more specific biomarker for Type I methanotrophs is 35-aminobacteriohopane-30,31,32,33,34-pentol (B1215361) (aminopentol). plos.orgcore.ac.uk The presence of aminopentol (B8107646) and its methylated versions has been almost exclusively found in Type I aerobic methanotrophs. plos.org The detection of aminopentol in sediment cores, such as those from the Congo fan, has been used to identify periods of increased aerobic methane (B114726) oxidation in the past. core.ac.uk

Anaerobic Ammonium (B1175870) Oxidizing (Anammox) Bacteria: Hopanoids have also been identified in strictly anaerobic bacteria, including planctomycetes that perform anaerobic ammonium oxidation (anammox). ru.nl The discovery of hopanoids like bacteriohopanetetrol (B1250769) in these bacteria challenges the earlier notion that hopanoid biosynthesis is exclusive to aerobic organisms. ru.nl An isomer of bacteriohopanetetrol (BHT), which is prevalent in oxygen minimum zones (OMZs), has been identified as a biomarker for anammox bacteria. geo-leo.de

Sulfate-Reducing Bacteria (SRB): Certain species of sulfate-reducing bacteria from the genus Desulfovibrio are known to produce aminotetrol and aminotriol. plos.org While they also produce very minor amounts of aminopentol, the ratio of aminopentol to aminotriol is significantly lower than in methanotrophs, allowing for differentiation. plos.org

Table 1: Key Hopanoid Biomarkers and Their Associated Bacterial Groups
Hopanoid BiomarkerAssociated Bacterial Group(s)Significance
AminopentolType I MethanotrophsSpecific indicator for aerobic methane oxidation. plos.orgcore.ac.uk
3-Methyl-BHPsMethanotrophs, other bacteriaSuggestive of methanotrophy, especially with depleted δ13C values. nih.govplos.org
Bacteriohopanetetrol (BHT) isomerAnammox BacteriaTraces anaerobic ammonium oxidation, particularly in OMZs. geo-leo.de
Aminotetrol, AminotriolType I & II Methanotrophs, Sulfate-Reducing Bacteria (SRB)Less source-specific, but ratios can help differentiate sources. plos.org

Differentiation of Microbial vs. Higher Plant Inputs to Organic Matter

Hopanoids are exclusively produced by bacteria, with some exceptions in a few plant species like ferns and tropical trees where they are abundant in resin. wikipedia.org Their diagenetic products, hopanes, are widespread in sediments and petroleum. harvard.eduacs.org This bacterial origin makes them invaluable for distinguishing microbial contributions from those of higher plants in the total organic matter of a sediment sample.

Soils exhibit a high diversity and concentration of BHPs compared to aquatic environments. ncl.ac.ukresearchgate.net Certain BHPs, such as adenosylhopane and its C-2 methylated homologues, are considered "soil-markers" as they are abundant in soils but decrease in concentration with distance from land in marine and lacustrine environments. ncl.ac.ukresearchgate.net This allows them to be used to trace the transport of soil-derived organic matter into aquatic systems. ncl.ac.ukresearchgate.net The contrast between the high diversity of hopanoids in terrestrial settings and the lower diversity in marine environments further aids in differentiating these organic matter sources. researchgate.net

Paleoenvironmental Proxy Potential of Hopanoid Signatures

The distribution and chemical structure of hopanoids preserved in sediments provide powerful proxies for reconstructing past environmental conditions.

Reconstruction of Ancient Oxygenation States (Oxic vs. Anoxic Conditions)

The presence and types of hopanoids can offer clues about the oxygen levels of past environments. While hopanoid biosynthesis itself does not require molecular oxygen, many hopanoid-producing bacteria are aerobic. harvard.edupnas.org The discovery of hopanoids in strictly anaerobic bacteria, such as those involved in anammox and anaerobic methane oxidation, indicates that their presence is not a definitive marker for oxic conditions. ru.nlharvard.edu

However, shifts in the hopanoid-producing community, as reflected in the biomarker record, can indicate changes in oxygenation. For instance, an increase in biomarkers for aerobic methanotrophs, like aminopentol, points to periods of enhanced aerobic methane oxidation, which occurs in oxic water columns or surface sediments. core.ac.uk Conversely, the prevalence of biomarkers linked to anaerobic processes, such as the BHT isomer from anammox bacteria, can signify anoxic or suboxic conditions within the water column or sediments. geo-leo.de Furthermore, an increase in the C30 2-methyl-hopane index has been correlated with oceanic anoxic events (OAEs) in the geological past. nih.gov

Indicators of Terrestrial vs. Marine Organic Matter Input and Transport

The distinct difference in BHP composition between soils and marine environments provides a robust tool for tracing the movement of organic matter from land to sea. researchgate.netnih.gov Soils are characterized by a high diversity of BHPs, including specific "soil-marker" BHPs like adenosylhopane. ncl.ac.ukresearchgate.net

An index known as the Rsoil index has been developed to quantify the input of terrestrial BHPs into marine environments. researchgate.netcopernicus.org This index is based on the ratio of soil-marker BHPs to the more ubiquitous bacteriohopanetetrol (BHT), which is relatively more abundant in marine settings. researchgate.netcopernicus.org The Rsoil index generally decreases from rivers to the open shelf, correlating with other proxies for terrestrial input like the isotopic composition of organic carbon (δ¹³Corg). researchgate.netfrontiersin.org This allows for the reconstruction of past changes in riverine discharge and sediment transport pathways. However, recent studies suggest that some nucleoside BHPs, previously considered soil-markers, can be produced in situ in low-oxygen aquatic environments, which may complicate the interpretation of the Rsoil index. copernicus.org

Table 2: The Rsoil Index for Tracing Organic Matter Source
ProxyFormulaInterpretation
Rsoil Index(soil-marker BHPs) / (soil-marker BHPs + BHT)Higher values indicate a greater contribution of soil-derived organic matter. researchgate.netcopernicus.org

Paleotemperature Proxies and Climatic Reconstruction from Hopanoid Ratios

While some studies have explored the influence of temperature on hopanoid distributions, the application of hopanoid ratios as direct paleotemperature proxies is not as established as other biomarker methods. Regional climatic differences, particularly temperature, appear to have some control on BHP distributions in soils. researchgate.net However, in peatlands, a global study found no correlation between C31 hopane (B1207426) isomerization and temperature. researchgate.networktribe.com Instead, this isomerization showed a strong correlation with pH. researchgate.networktribe.comresearchgate.net

Diagenesis and Catagenesis of Hopanoids to Hopanes

Hopanoids, including this compound, undergo significant transformations during diagenesis (the process of conversion of sediment to rock) and catagenesis (the natural cracking process that converts organic precursors to hydrocarbons). These alterations are driven by increasing temperature and pressure as organic matter is buried in sedimentary basins. The initial biological structures of hopanoids are thermodynamically unstable and, over geological time, they transform into more stable geological forms known as hopanes. nih.gov

Isomerization and Alteration Pathways in Sedimentary Basins

During diagenesis and catagenesis, hopanoids undergo a series of complex chemical reactions, including defunctionalization, isomerization, and aromatization. geoscienceworld.org The biologically produced hopanoids, which often have a 17β(H),21β(H) stereochemistry, are converted to more thermodynamically stable configurations. numberanalytics.commit.edu

One of the key isomerization processes involves the conversion of the biological 17β(H),21β(H)-hopane configuration to the more stable 17α(H),21β(H)-hopane and 17β(H),21α(H)-hopane (moretane) configurations. numberanalytics.com With increasing thermal stress, the 17β(H),21α(H)-moretane can further convert to the most stable 17α(H),21β(H)-hopane. mit.edu This stepwise transformation from less stable biological precursors to more stable geological products is a fundamental principle in biomarker maturity assessment. tamu.edu

Another significant isomerization occurs at the C-22 position in extended hopanes (those with more than 30 carbon atoms). geoscienceworld.org The initial biological compounds predominantly have the 22R configuration. geoscienceworld.org As temperatures rise during burial, a hydrogen exchange at C-22 leads to the conversion of 22R isomers into 22S isomers, eventually reaching an equilibrium mixture. geoscienceworld.org

Other diagenetic alterations include the loss of side chains, oxygenation, cyclization, and unsaturation, with the specific pathways influenced by the environmental conditions during these processes. The end products of these transformations, the saturated hopanes, are dominant in mature sediments and crude oils. geoscienceworld.org

Application of Hopane Maturity Parameters in Geochemical Exploration

The systematic changes in hopane stereochemistry during diagenesis and catagenesis provide valuable tools for assessing the thermal maturity of sedimentary organic matter and petroleum. numberanalytics.com Several ratios of different hopane isomers are used as maturity parameters in geochemical exploration for hydrocarbons. numberanalytics.comacs.org

One widely used parameter is the ratio of the 22S to 22R epimers of C31-C35 homohopanes. The 22S/(22S+22R) ratio increases from an initial value of 0 in immature sediments to an equilibrium value of approximately 0.6 in mature source rocks and oils. researchgate.net

Another key maturity indicator is the moretane/hopane ratio (17β(H),21α(H)/17α(H),21β(H)). This ratio decreases with increasing thermal maturity, starting from around 0.8 in immature organic matter and falling to less than 0.15 in mature sediments and petroleum. researchgate.netmdpi.com

The ratio of two C27 trisnorhopanes, Ts (18α(H)-22,29,30-trisnorneohopane) and Tm (17α(H)-22,29,30-trisnorhopane), is also utilized. mit.edu Ts is more thermally stable than Tm, so the Ts/(Ts+Tm) ratio increases with maturity and can be particularly useful for mature to highly mature rocks. mit.edusciengine.com

These hopane maturity parameters are crucial in petroleum exploration for identifying whether a source rock has reached the "oil window"—the right temperature range to generate oil.

Hopane Maturity ParameterChange with Increasing MaturityTypical Range
C32 22S/(22S+22R) Homohopane Ratio Increases0 to ~0.6 researchgate.net
Moretane/Hopane Ratio Decreases~0.8 to <0.15 researchgate.netmdpi.com
Ts/(Ts+Tm) Ratio IncreasesVaries with facies and maturity sciengine.com

Hopanoids in Petroleum Geochemistry

Hopanoids are indispensable biomarkers in petroleum geochemistry due to their high resistance to biodegradation and thermal degradation compared to other organic molecules like n-alkanes. nih.govacs.org Their preserved carbon skeleton provides a wealth of information about the origin, thermal history, and subsequent alteration processes of petroleum. numberanalytics.com

Source Rock Characterization and Correlation in Hydrocarbon Systems

Hopanes are widely used to correlate crude oils with their source rocks. numberanalytics.com The distribution pattern of hopanes in an oil sample acts as a fingerprint that can be matched to the hopane profile of a potential source rock, helping to establish a genetic link between them. This is fundamental to understanding and mapping petroleum systems within a sedimentary basin.

Different types of hopanes can also provide clues about the source organisms and the depositional environment of the source rock. For instance, the relative abundance of C29 versus C30 hopanes can sometimes distinguish between marine and terrestrial organic matter input. A high concentration of 17α(H),21β(H)-hopane is often associated with non-marine source rocks. The presence and abundance of specific rearranged hopanes, such as 18α(H)-neohopanes, can also be indicative of particular sedimentary-organic facies, including the clay content of the source rock. sciengine.com

The ratio of steranes (derived from eukaryotes) to hopanes (derived from prokaryotes) is another useful parameter. A low sterane/hopane ratio often suggests a significant contribution from bacteria to the organic matter, which can be characteristic of certain types of source rocks. researchgate.net

Hopanoid-Based ParameterGeochemical Indication
Hopane Fingerprint Oil-source rock correlation
High 17α(H),21β(H)-hopane Non-marine source rocks
Rearranged Hopanes Specific sedimentary-organic facies sciengine.com
Low Sterane/Hopane Ratio Significant bacterial input to source organic matter researchgate.net

Assessment of Petroleum Biodegradation and Contamination

Hopanes are highly resistant to microbial degradation compared to other compounds in crude oil, such as n-alkanes and isoprenoids. acs.orgresearchgate.net This resistance makes them excellent indicators for assessing the extent of biodegradation a petroleum sample has undergone. acs.org

In a biodegraded oil, the more easily degradable compounds are removed first, leading to a relative enrichment of the more resistant compounds like hopanes and steranes. researchgate.net The presence of hopanes in an environmental sample is a clear indicator of petroleum contamination. While some studies have shown that hopanes can be biodegraded under specific, intense bioremediation conditions, they are generally considered recalcitrant in most natural settings. researchgate.net The presence of hopanoids in bacterial cell walls themselves can be an indicator of the biodegradation of oil products. omicsonline.orgomicsonline.org

Therefore, the analysis of hopanes in suspected contaminated soils or water can confirm the presence of petroleum and provide a baseline against which the loss of other, more biodegradable compounds can be measured, thereby quantifying the level of biodegradation.

Analytical Methodologies for Hopane 3beta,22 Diol and Hopanoid Analysis

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in hopanoid analysis is the efficient extraction of these lipids from their native matrix, which can range from bacterial cell cultures to ancient sediments. doi.orgwikipedia.org The choice of extraction protocol can significantly influence the final yield and the observed distribution of hopanoid compounds. vliz.be

Total Lipid Extraction Protocols

Total lipid extraction (TLE) is the foundational method for isolating hopanoids. A widely adopted technique is the modified Bligh-Dyer method, which utilizes a monophasic solvent system of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM) or chloroform, and a buffer (like water or phosphate (B84403) buffer). vliz.becopernicus.orgplos.org This method involves sonicating or shaking the sample with the solvent mixture to disrupt cell membranes and solubilize the lipids. asm.orggeologyscience.ru Subsequent addition of water and an organic solvent induces phase separation, allowing the lipids, including hopanoids, to be recovered from the organic layer. plos.orgasm.org

The specific solvent ratios can be adjusted to optimize extraction efficiency for different sample types. For instance, a common ratio for sediments and bacterial cells is MeOH/DCM/buffer at 2:1:0.8 (v/v/v). vliz.becopernicus.org Variations of this protocol, such as using different solvent mixtures like DCM:MeOH (1:1, v/v) or MeOH/chloroform/water, have also been successfully employed. plos.orggeologyscience.ru For some applications, particularly with bacterial biomass, ultrasonication in a mixture of MeOH/DCM/water (e.g., 10:5:4 v/v/v) is used to facilitate cell lysis and lipid release. asm.org Following extraction, the combined organic phases are typically dried under a stream of nitrogen gas (N₂) to concentrate the total lipid extract. plos.orgasm.org

Extraction Method Solvent System Typical Application Reference
Modified Bligh-DyerMethanol/Dichloromethane/Phosphate Buffer (2:1:0.8, v:v:v)Sediments, Bacterial Cultures vliz.becopernicus.org
SonicationMethanol/Dichloromethane (1:1, v/v)Soil Samples geologyscience.ru
UltrasonicationMethanol/Dichloromethane/Water (10:5:4, v/v/v)Bacterial Cells asm.org
Soxhlet ExtractionDichloromethane/Methanol (2:1, v/v)Sediments asm.org

Solid Phase Extraction and Chromatographic Clean-up

Following total lipid extraction, the resulting extract is a complex mixture containing numerous lipid classes besides hopanoids. To isolate the hopanoid fraction and remove interfering compounds, a clean-up step is essential. Solid Phase Extraction (SPE) is a commonly used technique for this purpose. researchgate.netresearchgate.net SPE cartridges packed with different stationary phases, such as silica (B1680970) gel or amino-propyl (NH₂), are employed to separate compounds based on their polarity. doi.org

For hopanoid analysis, a typical SPE procedure involves loading the total lipid extract onto a pre-conditioned cartridge. A sequence of solvents with increasing polarity is then used to elute different fractions. For example, using a silica gel cartridge, non-polar compounds can be eluted with solvents like n-hexane, followed by fractions of increasing polarity using mixtures such as n-hexane/DCM and finally DCM/methanol to elute the more polar hopanoids. doi.org Amino-propyl (NH₂) columns are also effective; hopanols can be eluted using a mixture like 9:1 DCM:acetone after initial washes. This fractionation not only purifies the hopanoid sample but also concentrates the target analytes for subsequent analysis. doi.org

Advanced Spectrometric Approaches for Identification and Quantification

Once extracted and purified, hopane-3β,22-diol and other hopanoids are identified and quantified using advanced spectrometric techniques. Mass spectrometry coupled with a chromatographic separation method is the cornerstone of modern hopanoid analysis. doi.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a primary tool for hopanoid analysis. wikipedia.org However, due to the low volatility of polyfunctionalized hopanoids like hopane-3β,22-diol, a derivatization step is typically required to make them amenable to GC analysis. geologyscience.runih.gov Acetylation is a common derivatization method, where the hydroxyl groups of the hopanoids are converted to acetate (B1210297) esters by reacting the extract with a mixture of acetic anhydride (B1165640) and pyridine. asm.orgnih.govmdpi.com This increases the volatility of the compounds, allowing them to pass through the GC column. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another derivatization strategy that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com

Specialized high-temperature (HT) GC columns, such as DB-5HT or DB-XLB types, are often necessary to elute these high-molecular-weight derivatives. nih.govresearchgate.netmit.edu These columns can withstand temperatures up to 350°C or higher, enabling the analysis of compounds as large as bacteriohopanetetrol (B1250769) acetates. asm.orgnih.gov The mass spectrometer then detects the eluting compounds, and identification is based on their mass spectra, which show characteristic fragmentation patterns. For many hopanoids, a key diagnostic fragment ion is found at a mass-to-charge ratio (m/z) of 191. For accurate quantification, an internal standard, such as androsterone (B159326) or epiandrostanol, is often added to the sample before derivatization and analysis. asm.orgelifesciences.orgresearchgate.net

GC Column Type Key Features Analyte Capability Reference
DB-XLBHigh-temperature stabilityElutes hopanoids up to bacteriohopanetetrol; baseline separation of 2-methyl/desmethyl homologs. nih.govresearchgate.netmit.edu
DB-5HTVery high-temperature stabilityElutes larger hopanoids like bacteriohopaneaminotriol, but with incomplete separation of some homologs. nih.govresearchgate.netmit.edu
DB-1 / DB-5MSGeneral purposeUsed for less functionalized hopanoids and requires derivatization. oup.combiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS / HPLC/APCI-MS)

The development of Liquid Chromatography-Mass Spectrometry (LC-MS) has revolutionized hopanoid analysis by allowing the direct analysis of intact, underivatized bacteriohopanepolyols (BHPs). wikipedia.orgspringernature.com This avoids the potentially degradative and laborious derivatization steps required for GC-MS. nih.gov High-Performance Liquid Chromatography (HPLC), particularly when coupled with Atmospheric Pressure Chemical Ionization (APCI) and a mass spectrometer (HPLC/APCI-MS), is a powerful technique for this purpose. springernature.comnih.govcapes.gov.br

Reversed-phase HPLC columns (e.g., C18) are commonly used to separate the complex mixture of hopanoids based on their polarity. mdpi.comcapes.gov.br The eluting compounds are then ionized, often using APCI, which is well-suited for the analysis of relatively non-polar to moderately polar lipids like hopanoids. nih.govresearchgate.netnih.gov The mass spectrometer provides structural information based on the mass of the molecular ion and its fragmentation patterns, which can be induced within the instrument (tandem MS or MSⁿ). nih.govnih.gov This allows for the identification of the hopane (B1207426) skeleton and the characterization of the side chain functionalities. capes.gov.br The use of ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) further enhances separation efficiency and mass accuracy, improving confidence in compound identification. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS and LC-MS are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of novel or purified compounds. researchgate.netnih.gov For hopanoids, ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms within the molecule. rsc.orgoup.com

NMR analysis requires a relatively large amount of pure compound (milligrams), which can be challenging to obtain from natural sources. nih.govnih.gov However, once isolated, NMR provides unambiguous structural information. For example, the chemical shifts and coupling constants in the ¹H NMR spectrum can reveal the number and environment of hydrogen atoms, including the characteristic signals for the methyl groups on the hopane skeleton and protons on the functionalized side chain. oup.com ¹³C NMR provides information on the carbon framework. uni-hamburg.de These techniques were instrumental in the initial characterization of many hopanoid structures and remain essential for identifying new, previously undescribed hopanoid derivatives. rsc.orgresearchgate.net

Challenges and Innovations in Hopanoid Quantification

The accurate quantification of hopanoids, including Hopane-3beta,22-diol, from complex environmental and biological samples presents significant analytical challenges. nih.gov For decades, analysis has been primarily semiquantitative, hindering robust comparisons of data between different laboratories. nih.govnih.gov The inherent structural diversity among hopanoids and the variability of analytical instrumentation are primary sources of these quantitative inconsistencies. nih.govnih.govresearchgate.net Addressing these issues is crucial for advancing our understanding of the roles of these bacterial biomarkers in both modern ecosystems and the geological record. researchgate.netnumberanalytics.com

Addressing Ionization Efficiency Variability

A major hurdle in the precise quantification of hopanoids is the significant variability in their ionization efficiencies, particularly in mass spectrometry (MS) based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov This variability stems from two main factors: the inherent structural differences among hopanoids and the specific analytical instrument used. nih.govnih.gov

Different hopanoid structures ionize with different efficiencies, meaning that equal amounts of two different hopanoids can produce vastly different signal intensities in a mass spectrometer. nih.gov For example, research has shown that the addition of a methyl group at the C-2 position can significantly alter signal response. The 2-methylation of diplopterol (B1670745) was found to decrease its signal intensity by 2% to 34%, with the exact percentage being dependent on the specific instrument used for detection. nih.govnih.gov In contrast, the same modification on bacteriohopanetetrol (BHT) resulted in a signal decrease of less than 5%. nih.govnih.gov

Furthermore, the choice of analytical platform (GC-MS vs. LC-MS) can dramatically alter the relative signal intensities.

In GC analysis with a flame ionization detector (FID), 2Me-diplopterol yields ion counts approximately 10 times higher than an equivalent amount of 2Me-bacteriohopanetetrol (2Me-BHT). nih.govnih.gov

Conversely, in LC-MS analysis, 2Me-BHT produces a signal that is 11 times stronger than that of 2Me-diplopterol. nih.govnih.gov

This demonstrates that quantification can be severely skewed without proper calibration using standards that are structurally identical to the analytes of interest. nih.gov

Another significant challenge is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. nih.gov This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation. nih.gov Phospholipids (B1166683) are a major cause of ion suppression in the analysis of biological samples. nih.gov In one study, the presence of co-eluting phospholipids was shown to artificially enhance the LC-MS signal of diplopterol by as much as 220% when compared to an external standard. researchgate.net These ionization inconsistencies necessitate the calibration of individual instruments with purified hopanoids to ensure data reliability and enable meaningful comparisons between studies. nih.govnih.govelifesciences.org

Table 1: Comparison of Relative Ionization Efficiencies of Select Hopanoids on Different Analytical Platforms. nih.govnih.gov
Compound ComparisonAnalytical MethodObserved Difference in Signal Intensity
2Me-diplopterol vs. DiplopterolMass Spectrometry (instrument dependent)2-methylation decreases signal by 2-34%
2Me-BHT vs. BHTMass Spectrometry2-methylation decreases signal by <5%
2Me-diplopterol vs. 2Me-BHTGC-FID2Me-diplopterol signal is ~10x higher
2Me-BHT vs. 2Me-diplopterolLC-MS2Me-BHT signal is ~11x higher
BHT vs. Pregnane (B1235032) acetate (Sterol Standard)LC-MSBHT signal is ~1.2x higher

Development and Application of Internal Standards (e.g., Deuterated Hopanoids)

To overcome the challenges of ionization variability and matrix effects, the use of appropriate internal standards is critical. For years, readily available, non-hopanoid compounds like the sterols androsterone and pregnane acetate were used as internal standards for hopanoid quantification. nih.gov However, the validity of this approach was questionable, as it was unproven whether their detection efficiency mirrored that of the structurally different hopanoids they were meant to standardize. nih.gov Crucially, these surrogate standards cannot account for matrix effects, as co-eluting compounds may affect the ionization of the standard and the analyte differently. nih.gov

The development of stable isotope-labeled internal standards, particularly deuterated hopanoids, represents a major innovation in quantitative hopanoid analysis. nih.gov These standards are ideal because they are chemically and structurally almost identical to their non-deuterated counterparts. They co-elute with the target analyte and experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source. nih.gov Because the deuterated standard and the native analyte are distinguished by their mass-to-charge ratio (m/z), the ratio of their signal intensities remains constant, allowing for highly accurate quantification even in complex matrices. nih.govresearchgate.net

A key breakthrough was the synthesis of tetradeuterated (D4) diplopterol, which can serve as an internal standard for diplopterol and as a precursor for synthesizing other deuterated hopanoid standards. nih.govnih.gov The use of a tetradeuterated standard offers an advantage over dideuterated versions by providing a mass signal that is further separated from that of the natural hopanoid, which simplifies data analysis. nih.gov

The superiority of deuterated internal standards has been demonstrated experimentally. In an LC-MS analysis where diplopterol was mixed with phospholipids, quantification using an external standard resulted in a calculated amount that was 220% higher than the actual value due to ionization enhancement. researchgate.net However, when D4-diplopterol was used as an internal standard within the same mixture, it accurately corrected for this matrix effect, enabling precise quantification of diplopterol. nih.govnih.govresearchgate.net This approach significantly improves the accuracy of hopanoid measurements, facilitating more reliable pattern detection in diverse samples and robust comparisons across different laboratories. nih.govnih.gov

Table 2: Effect of Internal Standard Choice on Diplopterol Quantification in the Presence of Phospholipids. researchgate.net
Quantification MethodDescriptionMeasured Amount vs. True AmountConclusion
External StandardDiplopterol was quantified by comparing its signal to a calibration curve of purified diplopterol standards run separately.220% higherFails to correct for matrix-induced ionization enhancement, leading to significant overestimation.
Deuterated Internal StandardD4-diplopterol was added to the sample and co-eluted with the native diplopterol. Quantification was based on the ratio of their signal intensities.AccurateEffectively corrects for matrix effects, resulting in accurate quantification.

Synthetic Chemistry Approaches for Hopane 3beta,22 Diol and Hopanoid Derivatives

Synthesis of Deuterated and Isotopically Labeled Hopanoid Standards

The synthesis of deuterated and other isotopically labeled hopanoid standards is crucial for their accurate quantification in complex biological and environmental samples. nih.govnih.gov These labeled compounds serve as internal standards in analytical techniques like mass spectrometry. resolvemass.ca

Several strategies have been employed to introduce deuterium (B1214612) into the hopanoid structure. One approach involves growing hopanoid-producing bacteria in the presence of deuterated water, though this method often results in low yields and a mixture of labeled and unlabeled compounds. nih.gov

A more controlled chemical approach involves the synthesis of deuterated hopanoids from precursors like hydroxyhopanone. nih.gov For example, 2,2,3,3-D4-diploptene has been synthesized by first converting 3-oxo-diploptene to its deuterated form in the presence of sodium deuteroxide and deuterium oxide, followed by reduction. nih.gov Another method for producing deuterated bacteriohopanetetrol-glucosamine involved a multi-step process that included a regioselective deuteration step. The use of deuterated diimide has also been employed for deuterium labeling in the synthesis of adenosylhopane. rsc.orgrsc.org The availability of these tetradeuterated standards provides a significant advantage in mass spectrometry analysis due to the clear separation of their signals from the natural, unlabeled hopanoids. nih.gov

Derivatization Strategies for Analytical Enhancement

Chemical derivatization is an essential technique for improving the analytical detection of hopanoids and other triterpenoids. nih.govmdpi.com Triterpenoids often lack strong chromophores, which results in poor sensitivity in routine HPLC analysis using UV detection. nih.gov Derivatization can introduce functional groups that enhance detectability.

Common derivatization strategies for triterpenoids target hydroxyl (-OH) and carboxyl (-COOH) groups. diagnosticsworldnews.com Reagents such as acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines have been successfully used. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility of the compounds. mdpi.com A common method involves converting hopanoids to their acetate (B1210297) esters by treatment with acetic anhydride (B1165640) and pyridine. nih.govpnas.org Another technique uses trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) ethers. mdpi.com For complex hopanoids with side chains, a derivatization method involving periodate (B1199274) cleavage followed by reduction can be used to simplify the molecule for analysis. oup.comoup.com

The choice of derivatization reagent and method is critical, as some reagents can induce isomerization or produce multiple derivatives, which can complicate the analysis. capes.gov.br Careful optimization of the derivatization protocol is therefore necessary to ensure accurate and reproducible results. mdpi.com

Future Directions and Emerging Research Avenues in Hopane 3beta,22 Diol Studies

Integration of Omics Technologies (Genomics, Metagenomics, Lipidomics)

The integration of "omics" technologies is set to revolutionize the understanding of Hopane-3beta,22-diol and other hopanoids. Genomics and metagenomics are powerful tools for identifying the genetic basis of hopanoid production in various bacteria. frontiersin.org By sequencing the genomes of hopanoid-producing bacteria and analyzing metagenomic data from diverse environments, researchers can identify the genes responsible for hopanoid biosynthesis, such as the squalene-hopene cyclase (shc) gene. mdpi.comoup.com This approach has already revealed that the capacity for hopanoid synthesis is more widespread among bacterial phyla than previously thought. frontiersin.orgnih.gov

Lipidomics, the large-scale study of lipids, complements genomic data by providing a direct measure of the types and quantities of hopanoids produced under different conditions. hmdb.ca This is particularly important because the structure and abundance of hopanoids can vary significantly between different bacterial species and in response to environmental stimuli. nih.govasm.org The combination of these omics approaches will enable scientists to link specific genes to the production of particular hopanoid structures, including this compound, and to understand how their production is regulated at a genetic level.

Omics TechnologyApplication in Hopanoid ResearchKey Insights Gained
Genomics Sequencing genomes of hopanoid-producing bacteria to identify biosynthesis genes.Discovery of the widespread nature of hopanoid synthesis genes across bacterial phyla. frontiersin.orgnih.gov
Metagenomics Analyzing environmental DNA to identify hopanoid producers in various ecosystems.Understanding the distribution of hopanoid-producing bacteria in environments like oceans and peatlands. mdpi.comnih.gov
Lipidomics Comprehensive analysis of the lipid profile of organisms to quantify hopanoid diversity and abundance.Revealing the variety of hopanoid structures and their differential production under stress conditions. nih.govasm.org

High-Resolution Spatial and Temporal Studies of Hopanoid Distribution

Understanding where and when this compound and other hopanoids are produced is crucial for deciphering their ecological roles. High-resolution spatial studies aim to pinpoint the location of these lipids within microbial communities and even within individual bacterial cells. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are being developed to visualize the subcellular localization of hopanoids, providing insights into their distribution within bacterial membranes. doi.orgnih.gov

Temporal studies, on the other hand, focus on how hopanoid distribution changes over time. This is particularly relevant in dynamic environments such as microbial mats, where conditions like oxygen and sulfide (B99878) concentrations can fluctuate. nsf.gov By analyzing hopanoid profiles in different layers of these mats, which represent different time points, scientists can understand how microbial communities and their lipid production respond to environmental shifts. copernicus.orgfrontiersin.org Such studies have shown that hopanoid concentrations can vary significantly with depth, reflecting changes in the microbial community and degradation processes. copernicus.org

Mechanistic Understanding of Hopanoid Biological Functions at the Molecular Level

While it is generally accepted that hopanoids, including this compound, play a role in modulating membrane fluidity and permeability, similar to sterols in eukaryotes, the precise molecular mechanisms are still being unraveled. nih.govwikipedia.org Future research will focus on elucidating how the specific structure of different hopanoids influences their interaction with other membrane components. wikipedia.org

Studies using model membranes have shown that hopanoids can increase membrane rigidity and decrease permeability. biorxiv.orgelifesciences.org For example, diplopterol (B1670745), a related hopanoid, has been shown to order membranes by interacting with lipid A in a manner similar to cholesterol. wikipedia.org Genetic studies on hopanoid-deficient mutants have further demonstrated their importance in tolerance to various stresses, including extreme pH, antibiotics, and detergents. elifesciences.orgasm.org By combining biophysical studies on model membranes with genetic manipulation of hopanoid biosynthesis in live bacteria, researchers aim to build a comprehensive picture of how these lipids function at a molecular level to maintain membrane integrity and support bacterial survival under harsh conditions. nih.govbiorxiv.org

Exploration of Novel Hopanoid Structures and Their Biosynthetic Routes

The known diversity of hopanoid structures is continually expanding, and the exploration for novel hopanoids, including derivatives of this compound, remains an active area of research. nih.govresearchgate.net Bacteria synthesize a wide array of hopanoids, from simple C30 compounds to more complex bacteriohopanepolyols (BHPs) with extended side chains. frontiersin.orgresearchgate.net

The identification of new hopanoid structures often goes hand-in-hand with the elucidation of their biosynthetic pathways. nih.gov By identifying the enzymes involved in modifying the basic hopane (B1207426) skeleton, scientists can understand how the vast diversity of hopanoids is generated. nih.gov For instance, research has identified genes responsible for the methylation of hopanoids, a modification that was once thought to be specific to certain bacterial groups but is now known to be more widespread. frontiersin.org The discovery of novel hopanoids and their biosynthetic pathways will not only expand our knowledge of bacterial biochemistry but may also reveal new biological functions and provide more specific biomarkers for particular microbial groups. nih.govresearchgate.net

Refinement of Hopanoid Proxies for Paleoclimate and Paleoenvironmental Reconstructions

Hopanoids are valuable molecular fossils, or biomarkers, because their stable carbon skeletons are well-preserved in sediments and rocks over geological timescales. asm.orgwikipedia.org The diagenetic products of hopanoids, known as hopanes, provide a window into past microbial ecosystems and environmental conditions. acs.org However, the use of hopanoids as proxies for paleoclimate and paleoenvironmental reconstructions requires careful calibration and a thorough understanding of the factors that control their production and preservation. researchgate.netnumberanalytics.comfiveable.me

Future research will focus on refining these proxies by better constraining the biological sources of different hopanoids and understanding how their distribution is influenced by environmental parameters such as temperature, pH, and oxygen levels. mdpi.comdntb.gov.ua For example, studies have investigated the distribution of hopanoids in peat bogs and paleosols to reconstruct past vegetation and climatic conditions. researchgate.netjst.go.jp By improving our understanding of the relationship between modern hopanoid distributions and environmental factors, scientists can more accurately interpret the hopanoid record preserved in ancient sediments. acs.orgcore.ac.uk

Hopanoid-Based ProxyPaleoenvironmental InformationKey Research Findings
C30 ββ-hopane ratio Indicator of microbial activity in paleosols.Higher ratios correlate with periods of soil formation and bacterial activity in the rhizosphere. jst.go.jp
Bacteriohopanepolyol (BHP) profiles Reflect changes in microbial communities in response to environmental gradients.Shifts in BHP diversity across oxic-anoxic transitions in lakes provide insights into past water column chemistry. nsf.gov
Hopanoid distribution in peat Reconstructs past vegetation, hydrology, and pH.Variations in hopanoid composition down a peat core can indicate changes in the plant community and water table depth. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Hopanoid Profiling

The accurate identification and quantification of this compound and the vast array of other hopanoids in complex environmental samples depend on the continuous development of advanced analytical techniques. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods used for hopanoid analysis. doi.orgnih.gov

Future advancements will likely focus on improving the separation and detection of the full spectrum of hopanoid diversity, including polyfunctionalized and isomeric forms. nih.govnih.gov High-temperature gas chromatography (HT-GC) is being optimized for the analysis of less volatile, polyfunctionalized hopanoids. researchgate.net Furthermore, efforts are underway to develop more robust quantification methods that account for differences in ionization efficiencies between various hopanoid structures, which has been a persistent challenge. nih.gov The development of these advanced analytical techniques will be crucial for obtaining a more complete and accurate picture of hopanoid distributions in both modern and ancient environments. researchgate.net

Q & A

Basic Research Questions

Q. How can Hopane-3beta,22-diol be reliably identified and confirmed in plant or lichen extracts?

  • Methodological Answer : Combine chromatographic separation (e.g., HPLC or TLC) with spectroscopic techniques such as NMR and mass spectrometry. For example, compare retention times and spectral data with authenticated standards (e.g., zeorin, which co-occurs in lichens) to confirm identity. Cross-referencing with databases like PubChem or LMSD ensures structural validation. Discrepancies in CAS numbers (e.g., 22149-65-1 vs. 2249-65-0) should be resolved by verifying purity through elemental analysis and comparing synthetic analogs .

Q. What extraction techniques are optimal for isolating this compound from natural sources?

  • Methodological Answer : Use sequential solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel or Sephadex LH-20). Fractionation guided by TLC or HPLC-ELSD can isolate triterpenoid-rich fractions. Evidence from lichen studies highlights co-extraction with atranorin and zeorin, necessitating gradient elution to resolve overlapping peaks .

Q. How should researchers address discrepancies in reported CAS numbers or structural data for this compound?

  • Methodological Answer : Cross-validate using multiple databases (e.g., PubChem, LMSD) and literature sources. Perform comparative analyses (e.g., X-ray crystallography or computational modeling) to resolve stereochemical ambiguities. For example, the compound’s CAS number conflict (22149-65-1 vs. 2249-65-0) may arise from batch-specific impurities or isomer misassignment .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference (e.g., lipids or proteins) can suppress ionization in LC-MS/MS. Use solid-phase extraction (SPE) with C18 cartridges for cleanup, and employ deuterated internal standards to correct for recovery losses. Fluorometric assays (adapted from protocols like DHAP measurement) may require optimization to avoid cross-reactivity with structurally similar triterpenoids .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls, and exposure times) to minimize variability. Replicate experiments with orthogonal methods (e.g., in vitro enzyme inhibition and cell-based assays). Meta-analyses using systematic review tools (e.g., PRISMA guidelines) can identify confounding factors, such as impurities in natural extracts .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use semi-synthetic approaches starting from abundant precursors (e.g., cycloartane triterpenoids). Introduce functional groups via regioselective oxidation or enzymatic hydroxylation. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like steroid receptors, guiding analog design .

Q. How does the co-occurrence of this compound with other triterpenoids (e.g., zeorin) in lichens affect its isolation and bioactivity assessment?

  • Methodological Answer : Co-isolation can lead to synergistic or antagonistic effects. Use preparative HPLC to separate compounds, and test individual and combined fractions in bioassays (e.g., antimicrobial or anti-inflammatory). Metabolomic profiling (LC-HRMS) can map natural variation in lichen populations .

Methodological Resources

  • Literature Review : Prioritize PubMed, Web of Science, and specialized databases (LMSD) for systematic searches. Avoid Google Scholar due to reproducibility limitations in evidence synthesis .
  • Data Validation : Report NMR chemical shifts (δ ppm) and MS fragments with reference to published spectra. Disclose purity (e.g., ≥95% by HPLC) and batch-specific variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.